molecular formula C26H24ClFN2O4 B14924416 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B14924416
M. Wt: 482.9 g/mol
InChI Key: VTCAPMUEURKVJG-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and two 3,4-dimethoxyphenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzyl bromide and 3,4-dimethoxyphenylhydrazine.

    Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved by reacting 3,4-dimethoxyphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The resulting pyrazole intermediate is then subjected to substitution reactions with 2-chloro-6-fluorobenzyl bromide to introduce the 2-chloro-6-fluorobenzyl group at the 1-position of the pyrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles. Typical reagents include sodium methoxide, sodium ethoxide, and amines.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. Palladium catalysts and boronic acids are commonly used in these reactions.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: This compound has a similar structure but with methyl groups instead of dimethoxyphenyl groups. It may exhibit different chemical and biological properties.

    1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound has phenyl groups instead of dimethoxyphenyl groups. The presence of phenyl groups may affect its reactivity and biological activity.

    1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound has methoxyphenyl groups instead of dimethoxyphenyl groups

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H24ClFN2O4

Molecular Weight

482.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24ClFN2O4/c1-31-23-10-8-16(12-25(23)33-3)21-14-22(17-9-11-24(32-2)26(13-17)34-4)30(29-21)15-18-19(27)6-5-7-20(18)28/h5-14H,15H2,1-4H3

InChI Key

VTCAPMUEURKVJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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